molecular formula C18H23N7O5 B2929043 7-(2-hydroxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione nicotinate CAS No. 459783-97-2

7-(2-hydroxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione nicotinate

Cat. No.: B2929043
CAS No.: 459783-97-2
M. Wt: 417.426
InChI Key: GICVUBAKTNCANP-UHFFFAOYSA-N
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Description

The compound 7-(2-hydroxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione nicotinate is a xanthine-derived purine-2,6-dione featuring:

  • A 3-methyl group at position 2.
  • A 2-hydroxyethyl substituent at position 7.
  • A piperazin-1-yl group at position 8.
  • A nicotinate counterion (nicotinic acid salt), likely esterified with the 2-hydroxyethyl group.

This structural configuration modulates solubility, bioavailability, and target interactions.

Properties

IUPAC Name

7-(2-hydroxyethyl)-3-methyl-8-piperazin-1-ylpurine-2,6-dione;pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O3.C6H5NO2/c1-16-9-8(10(20)15-12(16)21)18(6-7-19)11(14-9)17-4-2-13-3-5-17;8-6(9)5-2-1-3-7-4-5/h13,19H,2-7H2,1H3,(H,15,20,21);1-4H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICVUBAKTNCANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CCO.C1=CC(=CN=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-hydroxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione nicotinate is a derivative of purine and has garnered attention for its potential biological activities. This article examines its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₃N₅O₃
  • Molecular Weight : 343.4 g/mol
  • IUPAC Name : 7-(2-hydroxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6-dione nicotinate

The structure consists of a purine base modified with a hydroxyethyl group and a piperazine ring, which are known to enhance solubility and biological activity.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which may protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
  • Neuroprotective Effects : Studies have suggested that derivatives of purine compounds can provide neuroprotection in models of Parkinson's disease (PD). The presence of the piperazine moiety enhances interaction with dopaminergic receptors, potentially improving symptoms associated with PD .
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines has been documented in vitro.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development .

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes:

  • Dopamine Receptors : The piperazine component facilitates binding to dopamine receptors (D2/D3), which is crucial for its neuroprotective effects. Compounds similar to this have demonstrated low nanomolar potency at these receptors .
  • Nicotinic Acetylcholine Receptors (nAChRs) : The nicotinate portion may enhance binding to nAChRs, contributing to cognitive enhancement and neuroprotection.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Neuroprotection : In a murine model of Parkinson's disease, administration of the compound resulted in reduced neuronal death and improved motor function compared to controls. The mechanism was linked to reduced oxidative stress markers and increased levels of neurotrophic factors .
  • Inflammation Model : In vitro studies using macrophage cell lines showed that the compound significantly reduced the production of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantSignificant reduction in oxidative stress
NeuroprotectiveImproved motor function in PD models
Anti-inflammatoryReduced cytokine production
AntimicrobialEffective against specific bacterial strains

Pharmacokinetics

ParameterValue
SolubilityHigh
BioavailabilityModerate
Half-life4 hours

Chemical Reactions Analysis

Substitution Reactions at the Piperazine Nitrogen

The piperazine ring serves as a nucleophilic site for alkylation, acylation, or sulfonylation.

Reaction TypeConditionsReactants/AgentsProductReference
Alkylation DMF, K₂CO₃, 60°CAlkyl halides (e.g., CH₃I)N-Alkylated piperazine derivatives ,
Acylation DCM, TEA, 0°C to RTAcetyl chlorideN-Acylpiperazine derivatives ,
Sulfonylation THF, DIPEA, RTSulfonyl chloridesN-Sulfonylpiperazine adducts ,

Key Findings :

  • Alkylation reactions often target the secondary amine of piperazine, forming tertiary amines (e.g., methyl-piperazine derivatives) .

  • Acylation with acetyl chloride under mild conditions modifies solubility and hydrogen-bonding capacity .

Hydrolysis of the Nicotinate Ester

The nicotinate ester is susceptible to hydrolysis under acidic or basic conditions.

Reaction TypeConditionsReactants/AgentsProductReference
Acidic Hydrolysis 1M HCl, reflux, 6hH₃O⁺Nicotinic acid + 7-(2-hydroxyethyl)-3-methyl-8-(piperazin-1-yl)-purine ,
Basic Hydrolysis 0.5M NaOH, RT, 12hOH⁻Nicotinate salt + purine derivative

Key Findings :

  • Hydrolysis under basic conditions yields water-soluble nicotinate salts, enhancing bioavailability .

Oxidation of the Hydroxyethyl Side Chain

The 2-hydroxyethyl group undergoes oxidation to form carbonyl derivatives.

Reaction TypeConditionsReactants/AgentsProductReference
Mild Oxidation PCC, CH₂Cl₂, RT, 2hPyridinium chlorochromate7-(2-Ketoethyl)-3-methyl-8-(piperazin-1-yl)-purine ,
Strong Oxidation KMnO₄, H₂O, 80°C, 4hPotassium permanganateCarboxylic acid derivative

Key Findings :

  • Mild oxidants like PCC selectively convert the hydroxyl group to a ketone without disrupting the purine core .

Ring-Opening Reactions of the Purine Core

Under extreme conditions, the purine ring can undergo degradation.

Reaction TypeConditionsReactants/AgentsProductReference
Acidic Degradation Concentrated H₂SO₄, 100°C, 1hH⁺Xanthine analogs + fragmented side chains
Alkaline Cleavage 5M NaOH, 120°C, 8hOH⁻Urea derivatives + nicotinic acid

Key Findings :

  • Harsh acidic conditions break the imidazole ring, yielding xanthine-like products .

Functionalization of the Purine Ring

Electrophilic substitution occurs at the C8 position (already occupied by piperazine), but other positions may react under directed conditions.

Reaction TypeConditionsReactants/AgentsProductReference
Halogenation NBS, DMF, 60°C, 3hN-BromosuccinimideBrominated purine derivatives (e.g., C2 or C6 substitution) ,

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Anti-Mycobacterial Activity

Piperazine-linked purine derivatives (e.g., ’s Compound 6) exhibit anti-tubercular activity (MIC = 0.5–2 µg/mL against M. tuberculosis H37Rv).

Central Nervous System (CNS) Effects

Caffeine-derived purine-2,6-diones (e.g., ’s 3j and 3m) show abolished CNS stimulation but retain analgesic effects. The target compound’s piperazine moiety could interact with serotonin or dopamine receptors, warranting further neuroactivity studies .

Enzymatic Inhibition

  • ALDH Inhibition: NCT-501’s cyclopropanecarbonyl-piperazine group achieves nanomolar inhibition of ALDH isoforms. The target compound’s unmodified piperazine may lack comparable potency .
  • DPP-4 Inhibition: Linagliptin’s aminopiperidine group is critical for DPP-4 binding (IC₅₀ = 1 nM), suggesting the target compound’s piperazine is insufficient for this target .

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